2-(4-chloro-3,5-difluorophenyl)propanedinitrile
Description
Contextualization within Malononitrile (B47326) Chemistry and Derivatives
Malononitrile, with the chemical formula CH₂(CN)₂, is a cornerstone reagent in organic synthesis, primarily due to the high acidity of its methylene (B1212753) (CH₂) protons. researchgate.net This acidity facilitates the formation of a stable carbanion, which can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. researchgate.net The unique reactivity of malononitrile allows for its extensive application in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and organic semiconductors. researchgate.net
One of the most fundamental reactions involving malononitrile is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound like malononitrile. eurekaselect.comresearchgate.net The products, often α,β-unsaturated dinitriles known as benzylidenemalononitriles, are versatile intermediates themselves. nih.gov These reactions are known for their efficiency and can often be carried out under mild, environmentally friendly conditions. nih.govbhu.ac.in
While the Knoevenagel condensation leads to unsaturated products, the synthesis of saturated derivatives such as 2-(4-chloro-3,5-difluorophenyl)propanedinitrile typically involves an alkylation pathway. This would likely proceed via the nucleophilic substitution of a halogenated benzyl (B1604629) derivative (e.g., 4-chloro-3,5-difluorobenzyl bromide) with the malononitrile anion. This highlights another facet of malononitrile's versatility as a synthetic building block.
| Reaction Type | Reactant(s) | Product Class | Significance |
|---|---|---|---|
| Knoevenagel Condensation | Aromatic/Aliphatic Aldehydes | Arylidenemalononitriles (Unsaturated) | Key intermediates for dyes, polymers, and bioactive molecules. nih.govresearchgate.net |
| Michael Addition | α,β-Unsaturated Carbonyls | Polyfunctionalized Nitriles | Builds complex molecular frameworks. |
| Alkylation | Alkyl/Aryl Halides | Substituted Propanedinitriles (Saturated) | Creates compounds like the title molecule, useful as synthetic intermediates. google.com |
| Gewald Reaction | Ketone, Elemental Sulfur | 2-Aminothiophenes | Important route to heterocyclic compounds. |
Significance of Aryl Dinitrile Systems in Contemporary Chemical Research
The incorporation of a dinitrile group onto an aromatic ring system, as seen in the subject molecule, creates a class of compounds known as aryl dinitriles. These systems are of considerable interest in chemical research. The cyano group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring. chemistrylearner.com Aryl halides, such as the 4-chloro-3,5-difluorophenyl moiety, are common precursors in the synthesis of these molecules. wikipedia.org
The reactivity of aryl halides themselves is a balance of inductive and resonance effects. stackexchange.comvedantu.com Halogens are deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, yet they direct incoming electrophiles to the ortho and para positions via resonance. vedantu.comquora.com When combined with the powerful electron-withdrawing nature of two cyano groups, the resulting aryl dinitrile becomes a highly electron-deficient system.
This electron deficiency is a desirable trait for many applications. Aryl dinitriles are used as key intermediates in the synthesis of pharmaceuticals, agrochemicals like herbicides, and advanced materials. organic-chemistry.org Their unique electronic structure makes them suitable for use in organic optoelectronic devices. acs.org
| Application Area | Example Compound Class | Function/Role |
|---|---|---|
| Materials Science | Substituted Benzylidenemalononitriles | N-type organic semiconductors for field-effect transistors (OFETs). acs.org |
| Agrochemicals | Hindered Aryl Malononitriles | Key intermediates for oxopyrazoline herbicides. organic-chemistry.org |
| Organic Synthesis | Various Aryl Nitriles | Versatile precursors for amines, carboxylic acids, and heterocycles. |
| Pharmaceuticals | Quinoline-substituted Aryl Nitriles | Intermediates in the synthesis of kinase inhibitors (e.g., PI3K/mTOR). researchgate.net |
Overview of Electron-Deficient Organic Molecules in Material Science
Organic molecules are classified as electron-rich or electron-deficient based on the nature of their constituent atoms and functional groups. Electron-deficient molecules are characterized by the presence of electron-withdrawing groups, which lower the energy levels of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the chlorine atom, two fluorine atoms, and two cyano groups all act as potent electron-withdrawing substituents. stackexchange.comcsbsju.edu
This strong inductive effect of the halogens pulls electron density from the benzene (B151609) ring, creating a polarized and electron-deficient aromatic system. csbsju.edukhanacademy.org Molecules with low-lying LUMO levels are good electron acceptors and are essential for the development of n-type organic semiconductors. acs.org These materials transport negative charge carriers (electrons) and are the necessary counterparts to p-type (hole-transporting) materials in many organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The design and synthesis of stable, high-performance n-type organic materials remains a challenge in material science. The introduction of strong electron-withdrawing groups, such as the halogen and cyano moieties found in the title compound, is a primary strategy for achieving the desired electronic properties for these applications. acs.org
| Property | Electron-Deficient Molecules | Electron-Rich Molecules |
|---|---|---|
| Key Functional Groups | Halogens (F, Cl), Nitriles (-CN), Nitro (-NO₂) | Amines (-NR₂), Ethers (-OR), Alkyl groups |
| LUMO Energy Level | Low | High |
| HOMO Energy Level | Low | High |
| Electron Affinity | High (Good Electron Acceptor) | Low (Good Electron Donor) |
| Typical Application | N-type semiconductors, electron transport layers. acs.org | P-type semiconductors, hole transport layers. |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3,5-difluorophenyl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF2N2/c10-9-7(11)1-5(2-8(9)12)6(3-13)4-14/h1-2,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKBNJRGCPGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Chloro 3,5 Difluorophenyl Propanedinitrile
Strategies for Malononitrile (B47326) Functionalization
Malononitrile is a highly versatile building block in organic synthesis, primarily due to the reactivity of its central methylene (B1212753) group. scispace.comresearchgate.net The two electron-withdrawing nitrile groups significantly increase the acidity of the methylene protons, making the formation of a stabilized carbanion facile. This carbanion serves as a potent nucleophile in a variety of transformations. scispace.com
The active methylene group in malononitrile is central to its utility, acting as a key attacking component in the formation of new carbon-carbon bonds. scispace.comresearchgate.net The presence of two cyano groups enhances the activity of the methylene hydrogens, facilitating deprotonation even with mild bases to form a carbanion. acs.org This nucleophilic species can participate in various addition reactions.
One prominent example is the Michael addition, where the malononitrile anion adds to α,β-unsaturated carbonyl compounds. Another important transformation involves the rearrangement of aryl/alkylidene malononitriles with anilines, mediated by reagents like tertiary butyl hydrogen peroxide (TBHP), which proceeds through an aza-Michael addition sequence. organic-chemistry.org This process highlights the versatility of the malononitrile moiety in constructing more complex molecular frameworks. organic-chemistry.org
The Knoevenagel condensation is a cornerstone reaction for the functionalization of active methylene compounds like malononitrile. scispace.comyoutube.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base such as an amine (e.g., piperidine) or ammonium salts. scispace.comyoutube.com For the synthesis of a precursor to 2-(4-chloro-3,5-difluorophenyl)propanedinitrile, this would involve reacting 4-chloro-3,5-difluorobenzaldehyde with malononitrile.
The reaction proceeds through the formation of a carbanion from malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. youtube.com Subsequent dehydration leads to the formation of a new carbon-carbon double bond, yielding an aryl-methylidene product. researchgate.net This intermediate can then be further reduced to achieve the desired propanedinitrile structure. The Knoevenagel condensation is highly efficient and can be performed under various conditions, including solvent-free methods, making it an attractive strategy in green chemistry. researchgate.netresearchgate.net Sequential Knoevenagel condensation/cyclization reactions have also been developed to create complex heterocyclic systems like indene and benzofulvene derivatives. nih.gov
Arylation Techniques for Propanedinitriles
Directly forming the bond between the aromatic ring and the propanedinitrile core is a powerful and convergent synthetic strategy. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation.
Palladium-catalyzed α-arylation has become a general and highly useful method for C-C bond formation. nih.gov This process involves the coupling of an enolate, generated from the active methylene compound, with an aryl halide in the presence of a palladium catalyst. nih.gov For the synthesis of this compound, this would entail the reaction of malononitrile with a suitable precursor like 1-bromo-4-chloro-3,5-difluorobenzene or 1,4-dichloro-2,6-difluorobenzene.
The development of catalysts with sterically hindered, electron-rich ligands (e.g., alkylphosphines like tricyclohexylphosphine and N-heterocyclic carbenes) has significantly broadened the scope of this reaction to include a wide range of nitriles and aryl halides. nih.govorganic-chemistry.org The reaction is typically performed in the presence of a strong base, such as sodium tert-butoxide (NaOtBu), to generate the nucleophilic malononitrile anion. researchgate.net The catalytic cycle is understood to involve the formation of an arylpalladium enolate intermediate, from which the product is formed via reductive elimination. nih.gov This methodology has proven to be robust, high-yielding (often 70-95%), and scalable, making it suitable for industrial applications. organic-chemistry.org
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | PdCl2 | PCy3 | NaOtBu | Xylene | 120 | 95 |
| 4-Chlorotoluene | PdCl2 | PCy3 | NaOtBu | Xylene | 120 | 85 |
| 2-Bromotoluene | PdCl2 | PCy3 | NaOtBu | Xylene | 120 | 91 |
| 1-Bromo-4-methoxybenzene | PdCl2 | PCy3 | NaOtBu | Xylene | 120 | 94 |
While palladium catalysts are prevalent, other transition metals have also been successfully employed for the α-arylation of malononitrile. Nickel-based catalytic systems, for instance, offer a valuable alternative. researchgate.net A system utilizing Ni(0), generated in situ from NiBr₂(PPh₃)₂ with triphenylphosphine (PPh₃) and zinc, has been shown to effectively catalyze the direct arylation of malononitrile with various aryl halides, including iodo-, bromo-, and chloro-aromatic substrates. researchgate.net This approach provides good yields and high selectivity for the desired α-arylmalononitriles and can sometimes offer advantages in terms of cost and reactivity compared to palladium. researchgate.net
The field continues to evolve, with ongoing research into reducing catalyst costs and eliminating the need for transition metals and specialized ligands altogether. researchgate.net These transition-metal-free methods represent an emerging area in the synthesis of α-aryl carbonyl compounds and their analogues. researchgate.net
Introduction and Modification of Halogen Substituents on the Phenyl Ring
The introduction of fluorine and chlorine onto an aromatic ring is typically achieved through electrophilic aromatic substitution. mt.com Depending on the substrate and the desired regioselectivity, various halogenating agents can be employed. For instance, the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene can be achieved by reacting 2,4-difluoronitrobenzene with chlorine gas in the presence of an iodine catalyst at elevated temperatures. google.com The resulting nitrobenzene derivative can then be converted to an aniline via reduction, which is a versatile intermediate for further functionalization, such as Sandmeyer reactions to introduce other halides. researchgate.net
The reactivity order for halogens is F > Cl > Br > I. mt.com The introduction of fluorine often requires specialized reagents due to the high reactivity of elemental fluorine. mt.com Modern electrophilic fluorinating agents containing an N-F bond have been developed to allow for more controlled and selective fluorinations. dntb.gov.ua The specific sequence of halogenation steps is crucial for achieving the correct substitution pattern on the phenyl ring, dictated by the directing effects of the substituents already present.
Consideration of Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for this compound can be significantly improved by incorporating the twelve principles of green chemistry. These principles aim to reduce waste, use less hazardous chemicals, improve energy efficiency, and utilize renewable resources. Two plausible synthetic pathways, the Knoevenagel condensation followed by reduction, and the direct alkylation of a phenylacetonitrile derivative, can be evaluated and optimized through a green chemistry lens.
A primary focus of green synthetic design is the replacement of hazardous reagents and solvents with safer alternatives. researchgate.net For instance, traditional organic solvents, which are often volatile and toxic, can be substituted with water, supercritical fluids, or ionic liquids. researchgate.netnih.gov Catalysis plays a pivotal role, with a preference for heterogeneous catalysts that can be easily recovered and reused, minimizing waste. osi.lv Furthermore, energy-efficient methods such as microwave-assisted or ultrasound-assisted synthesis can accelerate reactions and reduce energy consumption. nih.gov
Knoevenagel Condensation Route
A potential synthesis of this compound can be envisioned through a Knoevenagel condensation of 4-chloro-3,5-difluorobenzaldehyde with malononitrile, followed by a subsequent reduction of the intermediate benzylidenemalononitrile (B1330407).
Traditional Approach: This condensation is often carried out in volatile organic solvents like benzene (B151609) or toluene, with a basic catalyst such as piperidine or pyridine. The subsequent reduction of the double bond might involve metal hydrides that generate significant waste.
Green Approach: A greener alternative would utilize water as the solvent, which is non-toxic and non-flammable. researchgate.net The reaction can be promoted by a mild, recoverable catalyst. For the reduction step, catalytic hydrogenation using a recyclable catalyst like palladium on carbon (Pd/C) would be a more atom-economical and environmentally benign choice compared to stoichiometric reducing agents.
Table 1: Comparison of Traditional vs. Green Knoevenagel Condensation Approach
| Parameter | Traditional Approach | Green Approach | Green Chemistry Principle Addressed |
| Solvent | Benzene, Toluene | Water, Ethanol | Safer Solvents and Auxiliaries |
| Catalyst | Piperidine, Pyridine | Recoverable solid base, enzymes | Catalysis |
| Reduction | Metal Hydrides (e.g., NaBH₄) | Catalytic Hydrogenation (H₂/Pd/C) | Atom Economy, Less Hazardous Chemical Syntheses |
| Energy | Conventional Heating | Microwave or Ultrasound Irradiation | Design for Energy Efficiency |
| Waste | Stoichiometric byproducts, solvent waste | Minimal, catalyst is recycled | Prevention |
Direct Alkylation Route
Another feasible route involves the direct alkylation of (4-chloro-3,5-difluorophenyl)acetonitrile with a methylating agent.
Traditional Approach: This alkylation typically requires a strong, hazardous base like sodium hydride or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The methylating agent could be methyl iodide, which is toxic.
Green Approach: Phase-transfer catalysis (PTC) offers a greener alternative, enabling the use of safer, aqueous-organic biphasic systems and less hazardous bases like sodium hydroxide. researchgate.net Dimethyl carbonate, a non-toxic and biodegradable reagent, can serve as a green methylating agent, replacing methyl halides. The use of a recyclable catalyst and a biodegradable solvent would further enhance the greenness of this route.
Table 2: Comparison of Traditional vs. Green Direct Alkylation Approach
| Parameter | Traditional Approach | Green Approach | Green Chemistry Principle Addressed |
| Base | Sodium Hydride, LDA | Sodium Hydroxide with Phase-Transfer Catalyst | Safer Solvents and Auxiliaries, Catalysis |
| Solvent | Anhydrous THF, DMF | Biphasic (Water/Toluene), Biodegradable solvents | Safer Solvents and Auxiliaries |
| Alkylating Agent | Methyl Iodide | Dimethyl Carbonate | Designing Safer Chemicals |
| Reaction Conditions | Anhydrous, inert atmosphere | Milder conditions, ambient pressure | Design for Energy Efficiency |
| Work-up | Quenching with acid, extraction with organic solvents | Simple phase separation | Prevention |
By systematically applying the principles of green chemistry, the synthesis of this compound can be designed to be more sustainable, safer, and more efficient. The selection of starting materials from renewable resources, if possible, and the design of biodegradable products are further considerations that align with the goals of green chemistry.
Theoretical and Computational Investigations of 2 4 Chloro 3,5 Difluorophenyl Propanedinitrile
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods, particularly DFT, provide significant insights into these characteristics.
Quantum Chemical Calculations of Molecular Orbitals (HOMO-LUMO Energy Levels)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting propensity. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.
For molecules structurally similar to 2-(4-chloro-3,5-difluorophenyl)propanedinitrile, DFT calculations are commonly employed to determine these energy levels. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The presence of electronegative halogen atoms and the electron-withdrawing nitrile groups is expected to lower both the HOMO and LUMO energy levels.
Table 1: Predicted Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -7.5 to -8.5 | Electron-donating capacity |
| ELUMO | -1.5 to -2.5 | Electron-accepting capacity |
| Energy Gap (ΔE) | 5.0 to 7.0 | Chemical stability and reactivity |
Note: These values are estimations based on computational studies of analogous halogenated aromatic compounds and are for illustrative purposes.
Electron Density Distribution and Charge Transfer Characteristics
The electron density distribution reveals how electrons are shared among the atoms in a molecule, providing insights into its polarity and reactivity. In this compound, the high electronegativity of the chlorine and fluorine atoms, as well as the nitrogen atoms in the nitrile groups, leads to a non-uniform distribution of electron density.
Influence of Halogen Substituents on Electronic Properties and Electrostatic Potentials
The presence of chloro and difluoro substituents on the phenyl ring has a profound impact on the electronic properties of the molecule. Halogens exert a dual electronic effect: a -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect. Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond (inductive effect). Fluorine is the most electronegative element, followed by chlorine, leading to a strong inductive withdrawal.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the electronegative fluorine, chlorine, and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the phenyl ring and the propanedinitrile moiety, suggesting these are potential sites for nucleophilic attack.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, based on quantum mechanics, can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.
Simulated Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. The calculations provide information about the electronic transitions between molecular orbitals, including their energies (wavelengths) and intensities (oscillator strengths). For aromatic compounds like this compound, the absorption bands in the UV-Vis region typically arise from π → π* transitions within the phenyl ring and n → π* transitions involving the non-bonding electrons of the halogen and nitrogen atoms. The substitution pattern on the phenyl ring will influence the position and intensity of these absorption maxima (λmax).
Table 2: Predicted UV-Vis Absorption Data (Illustrative)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | 270 - 290 | > 0.1 |
| S0 → S2 | 220 - 240 | > 0.2 |
Note: These values are illustrative and based on TD-DFT calculations for similar aromatic nitriles.
Vibrational Analysis for Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful technique for identifying functional groups and elucidating molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms.
For this compound, key vibrational modes would include:
C≡N stretching: A strong, sharp band in the IR spectrum, typically in the range of 2240-2260 cm-1.
Aromatic C-C stretching: Multiple bands in the 1400-1600 cm-1 region.
C-H stretching (aromatic): Bands above 3000 cm-1.
C-F stretching: Strong absorptions in the 1000-1400 cm-1 region.
C-Cl stretching: A band in the 600-800 cm-1 region.
By comparing the computed vibrational spectra with experimental data (when available), a detailed understanding of the molecular structure and bonding can be achieved.
Table 3: Predicted Key Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |
|---|---|---|
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C≡N stretch | 2260 - 2240 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-F stretch | 1400 - 1000 | Strong |
| C-Cl stretch | 800 - 600 | Medium |
Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes.
Conformation and Molecular Dynamics Studies
Reactivity and Mechanistic Studies of 2 4 Chloro 3,5 Difluorophenyl Propanedinitrile
Reactivity of the Dinitrile Moiety
The propanedinitrile, or malononitrile (B47326), functional group is a key driver of the reactivity of 2-(4-chloro-3,5-difluorophenyl)propanedinitrile. The two cyano groups are powerful electron-withdrawing groups, which significantly influences the chemical behavior of the adjacent methylene (B1212753) carbon and the cyano groups themselves.
Nucleophilic Reactivity at the Active Methylene Carbon
The carbon atom situated between the two cyano groups (the α-carbon) is known as an active methylene carbon. The strong electron-withdrawing nature of the two nitriles greatly increases the acidity of the C-H bonds at this position. Alkanenitriles with α-hydrogens typically have a pKa of around 25, but the presence of two cyano groups, as in malononitrile, lowers the pKa to approximately 11. thieme-connect.de This makes the methylene proton susceptible to abstraction by even mild bases, generating a resonance-stabilized carbanion.
This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. A primary example of this reactivity is the Knoevenagel condensation, where the active methylene compound reacts with aldehydes or ketones. In this reaction, the in situ generated carbanion attacks the electrophilic carbonyl carbon, followed by dehydration to yield a new C=C double bond. While specific studies on this compound in this context are not detailed in the provided results, the reactivity of malononitrile derivatives is well-established. For instance, benzaldehydes can be reacted with malononitrile in the presence of a catalyst like β-alanine to form benzylidenemalononitrile (B1330407) derivatives. uni-regensburg.de
The nucleophilic character of the active methylene carbon also allows it to be used in substitution reactions, for example, displacing halides or other leaving groups from various substrates.
Reactions Involving Cyano Groups (e.g., [2+2] Photodimerization, Click Chemistry, Hydrolysis)
The cyano groups themselves are sites of significant reactivity. Their electrophilic carbon atom is susceptible to nucleophilic attack, and the carbon-nitrogen triple bond can participate in cycloadditions and hydrolysis. libretexts.org
[2+2] Photodimerization: Olefins, including those with cyano substituents, can undergo [2+2] photodimerization, particularly in the crystalline state. nih.gov This reaction involves the formation of a cyclobutane (B1203170) ring from two alkene units upon irradiation with UV light. rsc.org While direct evidence for the photodimerization of this compound is not available, cyano-substituted diarylpolyenes have been shown to undergo solid-state [2+2] cycloaddition. nih.gov The efficiency and selectivity of these reactions are highly dependent on the molecular packing in the crystal lattice. nih.gov
Click Chemistry: The term "click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org A prominent example is the azide-alkyne cycloaddition to form triazoles. organic-chemistry.orgwikipedia.orgnih.gov While nitriles are not the typical substrates for the most common copper-catalyzed click reaction (CuAAC), the broader concept of click chemistry involves various efficient bond-forming reactions. mdpi.com The transformation of nitriles into other functional groups, such as tetrazoles via reaction with azides (a form of [3+2] cycloaddition), is a well-known process that aligns with the principles of click chemistry.
Hydrolysis: The cyano groups can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds through an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.org Palladium trifluoroacetate (B77799) has been reported as a catalyst for the hydrolysis of certain nitriles. researchgate.net This transformation is a fundamental process for converting nitriles into valuable carbonyl-containing compounds. researchgate.net
| Reaction Type | Description | General Conditions | Potential Product |
|---|---|---|---|
| [2+2] Photodimerization | Cycloaddition of two molecules via their C=C bonds (if derivatized into an olefin) or potentially C≡N bonds. | UV irradiation, often in the solid state. | Cyclobutane or related four-membered ring structures. |
| Click Chemistry (e.g., Tetrazole formation) | [3+2] cycloaddition of the nitrile with an azide (B81097) source. | Azide source (e.g., sodium azide), often with a catalyst. | Substituted tetrazole ring. |
| Hydrolysis | Reaction with water to convert the nitrile to a carboxylic acid. | Strong acid or base, with heating. | 2-(4-chloro-3,5-difluorophenyl)malonic acid. |
Transformations Involving the Substituted Phenyl Ring
The 4-chloro-3,5-difluorophenyl group is not merely a spectator in the molecule's reactivity. The halogen substituents and the bond connecting the ring to the dinitrile moiety can be involved in specific transformations.
C—CN Bond Cleavage Reactions
The carbon-carbon bond between the aromatic ring and the propanedinitrile group (an aryl C-C bond) is generally robust. researchgate.net However, under specific conditions, particularly with transition metal catalysis, C-CN bond activation and cleavage can occur. researchgate.netsnnu.edu.cn This area of research has gained traction as it allows nitriles to be used as synthons where the cyano group acts as a leaving group or as a source of cyanide. researchgate.netsnnu.edu.cn
Low-valent transition metals, such as Nickel(0) complexes, are known to cleave C-CN bonds via oxidative addition. snnu.edu.cn This process can be reversible and is a key step in reactions like hydrodecyanation and carbocyanation. nih.gov While specific examples involving this compound are scarce, the general principles of metal-mediated C-CN bond activation could potentially be applied to this molecule for further synthetic transformations. snnu.edu.cnrsc.org
Directed Aromatic Functionalization (e.g., Nucleophilic Aromatic Substitution)
The phenyl ring of the title compound is highly electron-deficient due to the presence of three electron-withdrawing halogen substituents (one chlorine and two fluorine atoms). This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In an SNAr reaction, a potent nucleophile attacks the aromatic ring and displaces one of the leaving groups, in this case, a halide. youtube.com
For an SNAr reaction to proceed, the leaving group must typically be positioned ortho or para to a strong electron-withdrawing group. masterorganicchemistry.comnih.gov In this compound, the propanedinitrile moiety itself is strongly electron-withdrawing. The chlorine atom is para to this group, and the fluorine atoms are ortho, making all three halogens potential sites for substitution.
The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The reactivity of the leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the order for SN1 and SN2 reactions. youtube.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com Therefore, nucleophilic attack is more likely to occur at the fluorine-substituted positions.
| Nucleophile | Potential Leaving Group | Reaction Conditions | Potential Product |
|---|---|---|---|
| Alkoxide (e.g., CH₃O⁻) | F | Base (e.g., NaH), polar aprotic solvent (e.g., DMF) | 2-(4-chloro-3-methoxy-5-fluorophenyl)propanedinitrile |
| Amine (e.g., Morpholine) | F or Cl | Heat, polar solvent | 2-(4-chloro-3-fluoro-5-morpholinophenyl)propanedinitrile |
| Thiolate (e.g., PhS⁻) | F | Base, polar aprotic solvent | 2-(4-chloro-3-fluoro-5-(phenylthio)phenyl)propanedinitrile |
Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Probes
The elucidation of reaction mechanisms for compounds like this compound relies heavily on kinetic studies and spectroscopic analysis.
Kinetic studies can provide crucial information about the rate-determining step of a reaction. For instance, in SNAr reactions, kinetic experiments can help confirm the proposed two-step mechanism involving a Meisenheimer intermediate. By studying the reaction of a substrate with various nucleophiles, one can determine rate constants (k) and thermodynamic parameters like the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. researchgate.net Linear free-energy relationships, such as Hammett plots (log k vs. σ), can provide insight into the electronic effects of substituents on the reaction rate and the nature of the transition state. researchgate.net
Spectroscopic probes are indispensable for identifying reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to determine the structure of the products and can sometimes be used to detect reaction intermediates.
Infrared (IR) spectroscopy is useful for monitoring the progress of a reaction by observing the disappearance of reactant functional groups (e.g., the C≡N stretch around 2250 cm⁻¹) and the appearance of product functional groups. researchgate.net
UV-Visible spectroscopy can be employed to study the kinetics of reactions, especially those involving colored intermediates or products, such as the Meisenheimer complexes in SNAr reactions. researchgate.net
Mass spectrometry (MS) is used to confirm the molecular weight of products and can help in structural elucidation through fragmentation analysis.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to model molecular structures, vibrational frequencies, and reaction pathways, providing a deeper understanding of the underlying mechanisms. researchgate.net
Advanced Spectroscopic Characterization of 2 4 Chloro 3,5 Difluorophenyl Propanedinitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone in the structural elucidation of 2-(4-chloro-3,5-difluorophenyl)propanedinitrile, providing detailed information about the atomic arrangement and connectivity within the molecule.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Elucidation
A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for a complete structural assignment.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the difluorophenyl ring would likely appear as a multiplet due to coupling with each other and with the adjacent fluorine atoms. The single proton of the propanedinitrile moiety would likely appear as a distinct signal, with its chemical shift influenced by the adjacent aromatic ring and cyano groups.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. youtube.com One would expect distinct signals for the two cyano carbons, the aliphatic carbon, and the carbons of the aromatic ring. The carbons bonded to fluorine would exhibit characteristic splitting (C-F coupling). The chemical shifts would provide insights into the electronic environment of each carbon atom. libretexts.orglibretexts.org
¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds. It would show signals for the two fluorine atoms on the phenyl ring. The chemical shift and any observed coupling with protons or other fluorine atoms would confirm their position on the aromatic ring. rsc.org
Table 5.1.1: Predicted NMR Data for this compound (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (Aromatic) | 7.0 - 7.5 | m | J(H-F), J(H-H) |
| ¹H (Aliphatic) | 4.0 - 4.5 | t or d | J(H-H) |
| ¹³C (Cyano) | 110 - 120 | s | - |
| ¹³C (Aliphatic) | 30 - 40 | d | J(C-H) |
| ¹³C (Aromatic C-Cl) | 130 - 140 | t | J(C-F) |
| ¹³C (Aromatic C-F) | 155 - 165 | d | J(C-F) |
| ¹³C (Aromatic C-H) | 115 - 125 | d of t | J(C-H), J(C-F) |
| ¹⁹F | -100 to -130 | m | J(F-H), J(F-F) |
Note: This table is for illustrative purposes only and is not based on experimental data.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques would be employed to establish the connectivity between atoms and their spatial relationships.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, helping to connect protons that are on adjacent atoms.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity across quaternary carbons and the link between the propanedinitrile group and the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which can help to determine the three-dimensional structure and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound. lcms.cz The high accuracy of the mass measurement allows for the confident determination of the molecular formula (C₉H₃ClF₂N₂). nih.gov Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it would be possible to deduce structural information about the molecule. The fragmentation would likely involve the loss of the cyano groups, the chlorine atom, and cleavage of the bond between the phenyl ring and the propanedinitrile moiety.
Table 5.2: Predicted HRMS Data for this compound (Illustrative)
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 213.0035 | (Not Available) |
| [M+Na]⁺ | 235.0014 | (Not Available) |
| [M-CN]⁺ | 187.0076 | (Not Available) |
| [M-Cl]⁺ | 178.0242 | (Not Available) |
Note: This table is for illustrative purposes only and is not based on experimental data.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy would provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present. nih.govnih.gov
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show a sharp absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching of the nitrile groups. biointerfaceresearch.com The C-F stretching vibrations would appear in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric stretching of the C≡N bond would likely give a strong Raman signal. The aromatic ring vibrations would also be observable. researchgate.netspectrabase.com
Table 5.3: Predicted Vibrational Spectroscopy Data for this compound (Illustrative)
| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| C≡N Stretch | ~2250 | ~2250 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-F Stretch | 1300-1100 | 1300-1100 |
| C-Cl Stretch | 800-600 | 800-600 |
Note: This table is for illustrative purposes only and is not based on experimental data.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy would provide insights into the electronic transitions within the molecule.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum would likely show absorption bands in the ultraviolet region, corresponding to π-π* transitions of the aromatic system. researchgate.netresearchgate.net The presence of the chloro and fluoro substituents, as well as the propanedinitrile group, would influence the position and intensity of these absorption maxima.
Fluorescence Spectroscopy: Depending on its structure, the compound may exhibit fluorescence. If so, a fluorescence spectrum would show an emission band at a longer wavelength than the absorption band. The fluorescence properties can be sensitive to the molecular environment.
Table 5.4: Predicted Electronic Spectroscopy Data for this compound (Illustrative)
| Technique | λmax (nm) |
|---|---|
| UV-Vis Absorption | 250 - 280 |
| Fluorescence Emission | (Not Available) |
Note: This table is for illustrative purposes only and is not based on experimental data.
Advanced Spectroscopic Techniques for Dynamic Studies (e.g., Single-Molecule Spectroscopy)
While conventional spectroscopic methods provide ensemble-averaged structural information, advanced techniques are essential for probing the dynamic nature of molecules like this compound. These methods can reveal transient conformational states, ultrafast photophysical processes, and the influence of the local environment on molecular behavior.
Femtosecond transient absorption spectroscopy, for instance, is a powerful tool for investigating the excited-state dynamics of aromatic molecules. By using ultrashort laser pulses, it is possible to monitor the formation and decay of transient species on a femtosecond to picosecond timescale. For this compound, this technique could elucidate the pathways of energy dissipation after photoexcitation, including internal conversion and intersystem crossing, which are influenced by the presence of halogen atoms.
Single-molecule spectroscopy offers the ultimate sensitivity by detecting the fluorescence or absorption of individual molecules. cronologic.de This eliminates the averaging inherent in ensemble measurements, allowing for the observation of rare events and heterogeneous behavior. nih.gov For a molecule like this compound, which could potentially be developed as a fluorescent probe, single-molecule techniques could be used to study its photostability, quantum yield, and blinking behavior at the molecular level. These studies are crucial for applications in bio-imaging and materials science where the performance of individual fluorophores is critical. escholarship.org
Furthermore, time-resolved vibrational spectroscopy, such as ultrafast infrared (IR) Raman spectroscopy, can provide information on the flow of vibrational energy within the molecule. nih.gov This is particularly relevant for understanding how the different functional groups in this compound, such as the phenyl ring, nitrile groups, and halogen substituents, interact and exchange energy. worldscientific.comisroset.orgarxiv.org Such studies can reveal details about intramolecular vibrational redistribution (IVR) and vibrational relaxation to the surrounding environment, which are fundamental to chemical reactivity and photostability. nih.gov
The application of these advanced spectroscopic techniques to this compound would provide a comprehensive understanding of its dynamic properties. This knowledge is invaluable for the rational design of new materials and molecular probes with tailored photophysical characteristics.
Interactive Data Table: Estimated Spectroscopic Data for this compound
The following table provides estimated spectroscopic data for this compound based on data from structurally similar compounds.
| Spectroscopic Technique | Parameter | Estimated Value |
| ¹H NMR | Chemical Shift (Ar-H) | 7.0 - 7.5 ppm |
| Chemical Shift (CH) | 4.5 - 5.0 ppm | |
| ¹³C NMR | Chemical Shift (Ar-C) | 110 - 160 ppm |
| Chemical Shift (C-Cl) | 120 - 135 ppm | |
| Chemical Shift (C-F) | 150 - 165 ppm (d, J_CF) | |
| Chemical Shift (CN) | 115 - 120 ppm | |
| Chemical Shift (CH) | 25 - 35 ppm | |
| IR Spectroscopy | C≡N Stretch | 2220 - 2240 cm⁻¹ |
| C-F Stretch | 1100 - 1300 cm⁻¹ | |
| C-Cl Stretch | 700 - 850 cm⁻¹ | |
| Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | Isotope pattern for Cl |
| Fragmentation | Loss of CN, Cl, F |
Supramolecular Chemistry and Self Assembly of 2 4 Chloro 3,5 Difluorophenyl Propanedinitrile
Role as an Electron Acceptor in Charge-Transfer (CT) Complexes
Information regarding the electron-accepting properties of this compound in forming charge-transfer complexes is not available. To address this, research would be needed to identify the formation of such complexes with various electron-donating molecules and to characterize their electronic properties.
Hydrogen Bonding Interactions Involving Nitrile and Halogen Groups
While the nitrile and halogen (chloro- and difluoro-) groups are known to participate in hydrogen bonding, specific details of these interactions for this compound, such as bond lengths, angles, and resulting supramolecular motifs, are absent from the literature.
π-π Stacking Interactions of the Aromatic Moiety
The fluorinated and chlorinated phenyl ring is a candidate for engaging in π-π stacking. However, crystallographic data is required to confirm the presence, geometry (e.g., face-to-face, offset), and energetic significance of such interactions in the solid state of this specific compound.
Directed Self-Assembly in Solution and Solid State for Ordered Architectures
There are no published studies detailing the self-assembly behavior of 2-(4-chloro-3,5-difluorophenyl)propanedinitrile in either solution or the solid state. This would require experimental evidence from techniques such as single-crystal X-ray diffraction or microscopy.
Co-crystallization and Crystal Engineering Approaches
The use of this compound in co-crystallization experiments or its application in crystal engineering strategies has not been documented. This section would necessitate reports on the successful formation and structural analysis of co-crystals containing this molecule.
Academic Applications and Potential in Advanced Materials Science
Building Block in Organic Synthesis for Complex Molecular Architectures
The reactivity of the dinitrile group and the substituted phenyl ring makes 2-(4-chloro-3,5-difluorophenyl)propanedinitrile a valuable precursor in the construction of intricate molecular frameworks. Its utility spans the synthesis of both heterocyclic compounds and functional organic materials, offering pathways to novel molecular designs with tailored properties.
Precursor for Heterocyclic Compounds and Scaffold Synthesis
The malononitrile (B47326) moiety within this compound is a well-established reactive functional group for the synthesis of a wide variety of heterocyclic systems. The presence of the electron-withdrawing chloro and difluoro substituents on the phenyl ring can influence the reactivity of the adjacent propanedinitrile group, potentially enabling regioselective reactions and the formation of unique heterocyclic scaffolds. While specific examples of heterocyclic compounds derived directly from this particular precursor are not extensively documented in publicly available research, the general reactivity of related malononitrile derivatives suggests its potential in constructing nitrogen- and sulfur-containing heterocycles, such as pyridines, pyrimidines, and thiophenes, which are core structures in many functional materials.
Intermediate in the Synthesis of Functional Organic Materials
As an intermediate, this compound offers a strategic entry point for the synthesis of more complex functional organic materials. The chloro and fluoro substituents provide sites for further chemical modification through various cross-coupling reactions, allowing for the extension of the molecular structure and the introduction of different functional groups. This modular approach is crucial in the design of materials for specific applications, where precise control over the molecular architecture is required to achieve desired electronic and optical properties.
Exploration in Organic Electronic and Optoelectronic Materials
The electronic properties endowed by the combination of the electron-withdrawing halogen atoms and the nitrile groups make this compound an interesting candidate for exploration in organic electronic and optoelectronic devices.
Component in Organic Photovoltaics (OPVs) as Small Molecule Acceptors
In the realm of organic photovoltaics, non-fullerene acceptors (NFAs) are a key area of research. The performance of these small molecule acceptors is highly dependent on their molecular structure, which influences their energy levels, light absorption characteristics, and charge transport properties. While direct application of this compound as a primary component in high-performance OPVs has not been reported, its structural motifs are relevant. The electron-deficient nature of the 4-chloro-3,5-difluorophenyl group, coupled with the strong electron-withdrawing capability of the dinitrile functionality, suggests its potential as a building block for designing novel small molecule acceptors. These fragments can be incorporated into larger conjugated systems to tune the electronic properties and enhance the performance of organic solar cells.
Application in Organic Light-Emitting Diodes (OLEDs)
In the field of organic light-emitting diodes (OLEDs), materials with high electron mobility and tunable emission properties are essential. The cyano-substituted aromatic structure of this compound suggests its potential as a precursor for the synthesis of electron-transporting or emissive materials. The incorporation of this moiety into larger, more complex molecules could lead to the development of new host or dopant materials for OLEDs, potentially influencing device efficiency, stability, and color purity. However, specific research demonstrating the direct use or derivatization of this compound for OLED applications is currently limited.
Integration into Supramolecular Frameworks and Metal-Organic Complexes for Materials Design
The design of novel materials with tailored properties heavily relies on the principles of supramolecular chemistry and the construction of Metal-Organic Frameworks (MOFs). The compound this compound possesses key features that make it an intriguing candidate for incorporation into such complex architectures.
The two nitrile (-CN) groups in the propanedinitrile moiety are excellent coordinating agents for metal ions. The nitrogen atoms of the nitrile groups have lone pairs of electrons that can readily form coordinate bonds with a variety of metal centers. This dinitrile functionality allows the molecule to act as a bidentate or bridging ligand, connecting metal ions to form extended one-, two-, or three-dimensional networks. The geometry of the resulting framework would be influenced by the coordination preference of the metal ion and the steric and electronic properties of the ligand itself.
Furthermore, the 4-chloro-3,5-difluorophenyl group can engage in non-covalent interactions that are crucial for the stability and structure of supramolecular assemblies. These interactions include halogen bonding, where the chlorine atom can act as an electrophilic region (σ-hole) and interact with Lewis bases. Additionally, π-π stacking interactions between the aromatic rings and hydrogen bonding possibilities can further direct the self-assembly process. The presence of fluorine atoms can also enhance the hydrophobicity and thermal stability of the resulting materials. rutgers.edu
The potential integration of this compound into these frameworks could lead to materials with interesting properties for applications in gas storage, separation, and sensing. The specific arrangement of the ligands and metal nodes would define the pore size and functionality of the material, which are critical for its performance in these applications.
Table 1: Potential Interactions of this compound in Supramolecular Assembly
| Interaction Type | Functional Group Involved | Potential Role in Framework |
| Coordination Bonding | Propanedinitrile (-CN) groups | Formation of metal-ligand bonds to build the primary framework |
| Halogen Bonding | 4-Chloro group | Directional interaction to stabilize the supramolecular structure |
| π-π Stacking | 3,5-Difluorophenyl ring | Inter-ligand interactions contributing to packing and stability |
| Dipole-Dipole Interactions | C-F and C-Cl bonds | Electrostatic interactions influencing ligand orientation |
Role as a Ligand or Precursor in Catalytic Systems
The electronic properties of this compound also suggest its potential as a ligand or a precursor for the synthesis of catalysts. The electron-withdrawing nature of the nitrile and halogen substituents can significantly influence the electronic environment of a metal center to which it is coordinated.
As a ligand in a catalytic complex, the propanedinitrile group can coordinate to a metal, and the electronic effects of the chloro-difluorophenyl ring can modulate the reactivity of the metal center. For instance, in transition metal catalysis, the electron-donating or -withdrawing ability of the ligands plays a crucial role in the efficiency and selectivity of the catalytic cycle. The strong electron-withdrawing character of the substituents on the phenyl ring would make the metal center more electrophilic, which can be advantageous in certain catalytic transformations such as oxidation reactions or Lewis acid catalysis.
Moreover, compounds containing the propanedinitrile (malononitrile) moiety are known to be versatile building blocks in organic synthesis. wikipedia.org They can participate in a variety of reactions to form more complex molecules which could then be used as ligands. For example, the active methylene (B1212753) group in the propanedinitrile structure can be deprotonated and undergo condensation reactions to create larger, more elaborate ligand systems.
While specific catalytic applications of this compound have not been reported, its structural motifs are found in ligands used in various catalytic processes. For instance, palladium-catalyzed cross-coupling reactions often employ ligands with specific electronic and steric properties to achieve high yields and selectivity. nih.gov The unique combination of functional groups in this compound makes it a promising candidate for exploration in the development of new catalytic systems.
Table 2: Potential Catalytic Applications based on Functional Groups
| Catalytic Area | Potential Role of the Compound | Rationale |
| Lewis Acid Catalysis | Ligand for a metal Lewis acid | Electron-withdrawing groups enhance the acidity of the metal center. |
| Oxidation Catalysis | Ligand in an oxidation catalyst | Modulates the redox potential of the metal center. |
| Asymmetric Catalysis | Precursor for chiral ligands | The propanedinitrile group can be functionalized to introduce chirality. |
| Cross-Coupling Reactions | Ancillary ligand | The electronic properties can influence the reductive elimination step in the catalytic cycle. |
Future Research Directions and Unexplored Avenues for 2 4 Chloro 3,5 Difluorophenyl Propanedinitrile
Development of Novel and Efficient Synthetic Routes and Scalability
The future development of 2-(4-chloro-3,5-difluorophenyl)propanedinitrile hinges on the creation of synthetic methodologies that are not only efficient but also scalable and environmentally benign. Current synthetic approaches to similar malononitrile (B47326) derivatives often involve multi-step processes that may not be suitable for large-scale production. Future research should therefore focus on the following areas:
One-Pot Syntheses: Developing one-pot, multicomponent reactions (MCRs) would significantly improve efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. nih.gov MCRs that combine the starting materials in a single reaction vessel to form the desired product are a promising avenue. nih.gov
Green Chemistry Approaches: The use of greener solvents, such as water or ethanol, and the development of catalyst-free reactions are crucial for sustainable synthesis. nih.gov Ultrasound-assisted synthesis is another green approach that can accelerate reaction rates and improve yields. nih.gov
Catalytic Systems: Investigating novel catalytic systems, including organocatalysts or transition metal catalysts, could lead to milder reaction conditions and higher selectivity. For instance, a photoenzymatic approach has been successfully used for the synthesis of other chiral malononitrile derivatives, offering a highly enantioselective and sustainable method. rsc.org
Scalability: A significant challenge in synthetic chemistry is the transition from laboratory-scale synthesis to industrial-scale production. nih.gov Future research must address the challenges of scalability, ensuring that the developed synthetic routes are robust and economically viable for producing large quantities of the compound. nih.gov
A comparative table of potential synthetic routes is presented below, highlighting the advantages of future methodologies.
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
| Traditional Multi-Step Synthesis | Sequential reactions with intermediate isolation | Well-established procedures | Optimization of individual steps |
| One-Pot Multicomponent Reactions | Combination of multiple reactants in a single step | Increased efficiency, reduced waste, atom economy | Discovery of new MCRs, catalyst development |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote reactions | Faster reaction times, higher yields, milder conditions | Optimization of reaction parameters, solvent selection |
| Photoenzymatic Synthesis | Combination of photocatalysis and enzymatic catalysis | High enantioselectivity, sustainable, mild conditions | Enzyme screening, photocatalyst selection |
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work, thereby accelerating the discovery of new materials. nih.gov For this compound, advanced computational modeling can provide deep insights into its structure-property relationships.
Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the molecular structure, vibrational frequencies, and electronic properties of the compound. nih.gov These calculations can predict parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its electronic behavior. rsc.org
Time-Dependent DFT (TD-DFT): This method can be used to predict the electronic absorption spectra (UV-Vis) of the molecule, providing insights into its optical properties. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules or materials in a condensed phase. This is particularly useful for understanding its supramolecular assembly.
The following table outlines key molecular properties of this compound that can be predicted using computational methods.
| Property | Computational Method | Predicted Parameter | Significance |
| Molecular Geometry | DFT | Bond lengths, bond angles, dihedral angles | Understanding the 3D structure of the molecule |
| Electronic Properties | DFT | HOMO/LUMO energies, band gap, dipole moment | Predicting electronic behavior and reactivity |
| Vibrational Spectra | DFT | IR and Raman frequencies | Aiding in the experimental characterization of the molecule |
| Optical Properties | TD-DFT | Electronic transition energies, oscillator strengths | Predicting the UV-Vis absorption spectrum |
| Solvation Effects | DFT with solvent models | Solvation energy, changes in molecular properties | Understanding the behavior of the molecule in different solvents |
Rational Design for Tailored Electronic and Supramolecular Properties
The unique combination of chloro and difluoro substituents on the phenyl ring of this compound provides a platform for the rational design of new molecules with tailored properties. The strong electron-withdrawing nature of the fluorine atoms and the nitrile groups can significantly influence the electronic and supramolecular characteristics of the molecule. rsc.org
Tuning Electronic Properties: By systematically modifying the substitution pattern on the phenyl ring, it is possible to fine-tune the HOMO and LUMO energy levels. rsc.org For example, introducing electron-donating groups could decrease the band gap, potentially shifting the absorption and emission properties towards longer wavelengths.
Controlling Supramolecular Assembly: The fluorine atoms can participate in non-covalent interactions such as hydrogen bonds and halogen bonds, which can direct the self-assembly of the molecules in the solid state. unam.mx By strategically placing fluorine atoms and other functional groups, it is possible to control the packing of the molecules and thus their bulk properties. The nitrile group can also act as a hydrogen bond acceptor. acs.org
Future research should focus on synthesizing a library of derivatives of this compound with different substituents on the phenyl ring and studying the effect of these modifications on their electronic and supramolecular properties.
Exploration in Emerging Advanced Material Systems
The unique electronic properties anticipated for this compound make it a promising candidate for application in a variety of advanced material systems. The presence of nitrile groups, which are common in materials for organic electronics, further enhances its potential. wikipedia.org
Organic Electronics: The electron-deficient nature of the molecule suggests it could be an n-type semiconductor, a class of materials that is less common than p-type semiconductors but essential for the fabrication of efficient organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Fluorinated organic materials are known to exhibit good performance in these applications. rsc.org
Non-Linear Optics (NLO): Molecules with a strong dipole moment and hyperpolarizability can exhibit NLO properties, which are useful for applications in telecommunications and optical computing. The highly polarized structure of this compound suggests it may possess NLO activity.
Metal-Organic Frameworks (MOFs): The nitrile groups can act as ligands to coordinate with metal ions, enabling the formation of MOFs. These materials have a wide range of applications, including gas storage, catalysis, and sensing. The specific substitution pattern of the phenyl ring could be used to tune the pore size and functionality of the resulting MOFs.
Further research is needed to synthesize and characterize the material properties of this compound and its derivatives to fully assess their potential in these and other emerging technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-chloro-3,5-difluorophenyl)propanedinitrile, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach begins with halogenated aromatic precursors, such as 4-chloro-3,5-difluorophenol, which undergoes nucleophilic substitution to introduce reactive groups. The propanedinitrile moiety is often introduced via Knoevenagel condensation, using malononitrile and a carbonyl-containing intermediate. Key intermediates include halogenated benzaldehyde derivatives, which are characterized using HPLC or GC-MS to ensure purity before proceeding to nitrile formation .
Q. How can spectroscopic techniques (e.g., NMR, IR) and crystallography confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR are used to verify the aromatic proton environment (e.g., splitting patterns from fluorine and chlorine substituents) and nitrile carbon signals (~110–120 ppm). For example, the deshielded protons on the difluorophenyl ring appear as distinct multiplets due to F coupling .
- IR : Strong absorption bands near 2240 cm confirm the presence of nitrile groups.
- X-ray Crystallography : Single-crystal analysis resolves the spatial arrangement of substituents, particularly the chloro and fluorine positions on the phenyl ring. Similar compounds (e.g., pyridine-dicarbonitrile derivatives) show planar geometry with bond angles deviating <2° from ideal sp hybridization .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if airborne particles are generated.
- Ventilation : Conduct reactions in a fume hood due to potential release of toxic hydrogen cyanide (HCN) from nitrile degradation.
- Waste Disposal : Segregate nitrile-containing waste in labeled containers and coordinate with certified hazardous waste handlers. These protocols align with guidelines for structurally related chlorinated nitriles .
Advanced Research Questions
Q. What experimental approaches investigate the biological activity of this compound, particularly its interaction with cellular targets?
- Methodological Answer :
- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for enzymes/receptors. For example, chloro-fluorophenyl derivatives have shown activity in kinase inhibition assays due to halogen bonding with ATP-binding pockets .
- Cellular Uptake Studies : Radiolabel the compound (e.g., C at the nitrile group) and track intracellular accumulation via scintillation counting.
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
- Methodological Answer :
- Purity Analysis : Use HPLC with UV/Vis detection to quantify impurities (e.g., residual solvents or degradation products). Discrepancies in solubility may arise from polymorphic forms, which can be identified via differential scanning calorimetry (DSC) .
- Stability Studies : Perform accelerated degradation tests under varying pH and temperature conditions. For example, nitriles are prone to hydrolysis in acidic environments, forming carboxylic acids .
Q. What computational chemistry methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The electron-withdrawing chloro and fluorine groups lower the LUMO energy, enhancing reactivity toward nucleophiles .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability, leveraging PubChem’s 3D conformer data (InChI Key: OBMYMTSBABEPIB-UHFFFAOYSA-N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
